molecular formula C16H16N2O2S B5860268 N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide

Cat. No.: B5860268
M. Wt: 300.4 g/mol
InChI Key: HMLUFQPZVCTUIA-UHFFFAOYSA-N
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Description

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide is an organic compound with the molecular formula C16H16N2O2S It is a derivative of naphthalene and morpholine, featuring a carbothioyl group attached to the naphthalene ring and a carboxamide group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide typically involves the reaction of naphthalene-1-carbothioyl chloride with morpholine-4-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use. Molecular docking studies and biochemical assays are often employed to elucidate these mechanisms.

Comparison with Similar Compounds

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide can be compared with other similar compounds such as:

    N-(naphthalene-1-carbothioyl)piperidine-4-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    N-(naphthalene-1-carbothioyl)pyrrolidine-4-carboxamide: Similar structure but with a pyrrolidine ring.

    N-(naphthalene-1-carbothioyl)azetidine-4-carboxamide: Similar structure but with an azetidine ring.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in the ring structure.

Properties

IUPAC Name

N-(naphthalene-1-carbothioyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c19-16(18-8-10-20-11-9-18)17-15(21)14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLUFQPZVCTUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NC(=S)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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